An In-Depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Properties, Synthesis, and Spectroscopic Analysis
An In-Depth Technical Guide to 2-Methoxy-N-methylbenzylamine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-N-methylbenzylamine, a versatile secondary amine with applications in organic synthesis and pharmaceutical research. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol, and offer an in-depth analysis of its spectroscopic characteristics. The causality behind experimental choices and the inherent logic of the presented protocols are emphasized to ensure both scientific integrity and practical applicability.
Core Chemical and Physical Properties
2-Methoxy-N-methylbenzylamine, also known as N-methyl-o-methoxybenzylamine, is a colorless liquid at room temperature.[1] Its core structure consists of a benzylamine scaffold with a methoxy group at the ortho position of the benzene ring and a methyl group on the nitrogen atom. This unique substitution pattern influences its reactivity and physical properties.
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 6851-80-5 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 234-235 °C (lit.) | [1] |
| Density | 1.015 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5325 (lit.) | [1] |
| Flash Point | 106 °C (222.8 °F) - closed cup | [3] |
These properties are crucial for its handling, storage, and application in various chemical reactions. The relatively high boiling point suggests low volatility under standard conditions, and its density indicates it is slightly denser than water.
Synthesis of 2-Methoxy-N-methylbenzylamine via Reductive Amination
The most common and efficient method for the synthesis of 2-Methoxy-N-methylbenzylamine is the reductive amination of 2-methoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is widely favored due to its high yield and the commercial availability of the starting materials.
Causality Behind the Experimental Choices
The choice of reductive amination is strategic. The reaction is highly selective for the formation of the C-N bond and the subsequent reduction of the imine without affecting the aromatic ring or the methoxy group. The use of a mild reducing agent like sodium borohydride is critical to prevent over-reduction or side reactions. The reaction is typically carried out in a protic solvent such as methanol, which facilitates both the imine formation and the reduction step.
Detailed, Step-by-Step Methodology
Materials:
-
2-Methoxybenzaldehyde
-
Methylamine (40% solution in water or as a gas)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1 equivalent) in methanol. Cool the flask in an ice bath to 0-5 °C.
-
Amine Addition: While stirring, slowly add a 40% aqueous solution of methylamine (1.2 equivalents) to the cooled solution of the aldehyde. Maintain the temperature below 10 °C during the addition. The formation of the imine is typically rapid.
-
Reduction: After stirring for 30 minutes at 0-5 °C, slowly and portion-wise add sodium borohydride (1.5 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this in a fume hood. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-N-methylbenzylamine.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if a higher purity is required.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 2-Methoxy-N-methylbenzylamine.
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Methoxy-N-methylbenzylamine. Below is a detailed analysis of its expected spectroscopic data.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and their connectivity. Based on the structure of 2-Methoxy-N-methylbenzylamine and data from analogous compounds, the following proton signals are predicted in CDCl₃:
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Aromatic Protons (4H): A complex multiplet in the range of δ 6.8-7.3 ppm. The ortho and para protons to the methoxy group will be shifted upfield compared to the meta proton.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.
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Benzylic Protons (2H): A singlet around δ 3.7 ppm.
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N-Methyl Protons (3H): A singlet around δ 2.4 ppm.
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N-H Proton (1H): A broad singlet that may appear between δ 1.5-2.5 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A referenced spectrum for 2-Methoxy-N-methylbenzylamine is available and confirms the expected carbon environments.[4]
| Carbon Atom | Chemical Shift (ppm) (Predicted) |
| Quaternary Aromatic (C-OCH₃) | ~157 |
| Quaternary Aromatic (C-CH₂) | ~130 |
| Aromatic CH | ~110-128 |
| Benzylic CH₂ | ~55-60 |
| Methoxy CH₃ | ~55 |
| N-Methyl CH₃ | ~35-40 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the presence of specific functional groups. The predicted IR spectrum of 2-Methoxy-N-methylbenzylamine would exhibit the following characteristic absorption bands:
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
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C-O Stretch (Aryl Ether): A strong band around 1240 cm⁻¹.
-
C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Methoxy-N-methylbenzylamine, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.
-
Base Peak: A prominent peak at m/z = 121, resulting from the loss of the N-methyl group via alpha-cleavage, forming a stable benzylic cation.
-
Other Fragments: Other significant fragments may include peaks at m/z = 91 (tropylium ion) and m/z = 77 (phenyl cation).
Caption: Predicted fragmentation pathway for 2-Methoxy-N-methylbenzylamine in EI-MS.
Reactivity, Stability, and Safe Handling
Reactivity Profile
2-Methoxy-N-methylbenzylamine behaves as a typical secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in a variety of chemical transformations, including:
-
Alkylation and Acylation: It readily reacts with alkyl halides and acylating agents to form tertiary amines and amides, respectively.
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.
-
Oxidation: The benzylic position is susceptible to oxidation.
Stability and Storage
Secondary benzylamines can be sensitive to air and light. Over time, they may slowly oxidize or react with atmospheric carbon dioxide. For long-term storage, it is recommended to keep 2-Methoxy-N-methylbenzylamine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Safety and Handling
2-Methoxy-N-methylbenzylamine is classified as harmful if swallowed and may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Damage (Category 1)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[3]
Conclusion
2-Methoxy-N-methylbenzylamine is a valuable chemical intermediate with well-defined properties. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals working with this compound, enabling them to leverage its potential in their synthetic endeavors.
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